Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been utilized in the synthesis of various chemical structures with potential biological activities. These compounds have been evaluated for their antimicrobial and anti-inflammatory properties. For instance, Narayana et al. (2006) synthesized derivatives that exhibited promising biological activities, including antimicrobial and anti-inflammatory effects (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Transformations and Derivatives
Shipilovskikh et al. (2014) explored the chemical transformations of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, yielding compounds with different structures. This study emphasized the diverse potential of such compounds in chemical synthesis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Crystal Structure Analysis
The compound "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" was synthesized and its structure analyzed by Menati et al. (2020), demonstrating the application of these compounds in structural chemistry and materials science (Menati, Mir, & Notash, 2020).
Potential in Hypnotic Drug Development
Ghorab et al. (1995) investigated the synthesis of novel heterocyclic compounds derived from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, showing potential in the development of hypnotic drugs (Ghorab, Heiba, & El-gawish, 1995).
Thienopyrimidine Synthesis
Research by Pokhodylo et al. (2010) focused on novel transformations for thienopyrimidine synthesis, using compounds such as ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This demonstrates the compound's relevance in advanced organic synthesis and pharmaceutical chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antimicrobial and Antioxidant Studies
Compounds derived from similar chemical structures have been assessed for antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated them for these properties, highlighting the potential for medical and pharmacological applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOWLBQRDWOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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